Methyl 2-cyano-3-methoxybenzoate
Description
Methyl 2-cyano-3-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a cyano (-CN) group at position 2 and a methoxy (-OCH₃) group at position 2. The cyano group confers electron-withdrawing effects, which may influence reactivity, solubility, and stability compared to esters with electron-donating substituents.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 2-cyano-3-methoxybenzoate |
InChI |
InChI=1S/C10H9NO3/c1-13-9-5-3-4-7(8(9)6-11)10(12)14-2/h3-5H,1-2H3 |
InChI Key |
GCAVBDZHGNSMIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Positional Effects
- Methyl 3-cyano-2-methoxybenzoate (CAS 406938-72-5) Substituents: Cyano (position 3), methoxy (position 2). Key Differences: The swapped positions of the cyano and methoxy groups alter electronic and steric effects. Electron-withdrawing cyano at position 3 may reduce ester hydrolysis rates compared to its position at 2 in the target compound. Safety protocols for handling include chemical-resistant protective clothing .
Substituted Benzoate Esters in Agrochemicals
- Metsulfuron Methyl Ester Substituents: Sulfonylurea group at position 2, methoxy at position 4. Applications: Herbicide targeting acetolactate synthase inhibition. Comparison: Unlike the target compound’s cyano group, sulfonylurea moieties enable enzyme interaction. This highlights how substituent chemistry dictates biological activity .
- Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8) Substituents: Amino (position 6), bromo (position 2), methoxy (position 3). Applications: Pharmaceutical intermediate. Comparison: Bromine’s steric bulk and amino’s reactivity contrast with the cyano group, suggesting divergent synthetic utility in drug discovery .
Aliphatic vs. Aromatic Methyl Esters
- Dodecanoic Acid Methyl Ester (Methyl Laurate) Structure: Aliphatic ester (C12 chain). Properties: Liquid at room temperature, used in biofuels and surfactants. Comparison: Aromatic esters like Methyl 2-cyano-3-methoxybenzoate likely exhibit higher melting points and lower volatility due to π-electron interactions .
- Methyl Salicylate Substituents: Hydroxy (position 2) esterified to methanol. Properties: Volatile, used in fragrances and analgesics. Comparison: The target compound’s cyano group reduces volatility and enhances chemical stability compared to methyl salicylate’s polar hydroxyl group .
Physical and Chemical Properties (Inferred)
While explicit data for this compound is unavailable, trends from analogs suggest:
- Melting Point : Likely >100°C (aromatic esters with polar substituents typically have higher melting points).
- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to cyano and ester groups.
- Reactivity: Susceptible to hydrolysis under basic conditions, with the cyano group enabling further transformations (e.g., reduction to amines).
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